molecular formula C13H20ClN3O3 B4400036 1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride

1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride

Cat. No. B4400036
M. Wt: 301.77 g/mol
InChI Key: AOFYEKSVCRDDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEPP and is a derivative of piperazine. MEPP has a unique structure that makes it an interesting compound for scientific research.

Mechanism of Action

The mechanism of action of MEPP is not fully understood. However, it has been suggested that MEPP may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MEPP may also activate the opioid receptors, which can result in pain relief.
Biochemical and Physiological Effects:
MEPP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. MEPP has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, MEPP can cross the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system disorders.

Advantages and Limitations for Lab Experiments

MEPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MEPP is also soluble in water and organic solvents, which makes it easy to use in experiments. However, MEPP has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. MEPP also has a short half-life, which may limit its efficacy.

Future Directions

There are several future directions for MEPP research. One potential direction is to study the use of MEPP as a drug delivery system for the treatment of cancer. Another direction is to investigate the potential use of MEPP for the treatment of central nervous system disorders. Additionally, more research is needed to fully understand the mechanism of action of MEPP and its potential applications in various fields.

Scientific Research Applications

MEPP has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. MEPP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as a drug delivery system. MEPP can be used to deliver drugs to specific cells or tissues, which can improve the efficacy and reduce the side effects of drugs.

properties

IUPAC Name

1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3.ClH/c1-14-5-7-15(8-6-14)9-10-19-13-4-2-3-12(11-13)16(17)18;/h2-4,11H,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYEKSVCRDDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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